molecular formula C21H19Br2NO4S B040090 Benzhydryl-6,6-dibromopenicillanate-1-oxide CAS No. 123285-25-6

Benzhydryl-6,6-dibromopenicillanate-1-oxide

Cat. No. B040090
CAS RN: 123285-25-6
M. Wt: 541.3 g/mol
InChI Key: KUCBNJSCRJWDNK-BIESAPRGSA-N
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Description

Benzhydryl-6,6-dibromopenicillanate-1-oxide (BDPO) is a synthetic compound that has been widely used in scientific research. BDPO is a potent inhibitor of bacterial penicillin-binding proteins (PBPs) and has been used to study bacterial cell wall biosynthesis.

Mechanism of Action

Benzhydryl-6,6-dibromopenicillanate-1-oxide inhibits PBPs by binding to their active site and preventing them from cross-linking peptidoglycan chains in the bacterial cell wall. This leads to the inhibition of bacterial cell wall biosynthesis and ultimately bacterial cell death. This compound has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on humans. However, it is important to note that this compound is a synthetic compound and its long-term effects on human health are not well understood.

Advantages and Limitations for Lab Experiments

Benzhydryl-6,6-dibromopenicillanate-1-oxide is a potent inhibitor of PBPs and has been widely used in scientific research. It has several advantages, including its high potency, broad-spectrum activity, and low toxicity profile. However, this compound also has some limitations, including its complex synthesis method, high cost, and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of Benzhydryl-6,6-dibromopenicillanate-1-oxide in scientific research. One area of interest is the development of new antibiotics that target PBPs and other enzymes involved in bacterial cell wall biosynthesis. Another area of interest is the study of the role of PBPs in bacterial virulence and pathogenesis. Additionally, this compound could be used as a tool to study the structure and function of PBPs and other enzymes involved in bacterial cell wall biosynthesis. Overall, this compound has the potential to be a valuable tool in scientific research for many years to come.

Synthesis Methods

Benzhydryl-6,6-dibromopenicillanate-1-oxide can be synthesized using a multi-step process that involves the reaction of penicillin G with benzhydryl bromide, followed by oxidation with hydrogen peroxide. The final product is obtained by purification through crystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Benzhydryl-6,6-dibromopenicillanate-1-oxide has been extensively used in scientific research to study bacterial cell wall biosynthesis. It is a potent inhibitor of PBPs, which are enzymes involved in the synthesis of the bacterial cell wall. This compound has been used to study the mechanism of action of PBPs and their role in bacterial cell wall biosynthesis. It has also been used to study the effect of other antibiotics on the bacterial cell wall.

properties

CAS RN

123285-25-6

Molecular Formula

C21H19Br2NO4S

Molecular Weight

541.3 g/mol

IUPAC Name

benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H19Br2NO4S/c1-20(2)16(24-18(26)21(22,23)19(24)29(20)27)17(25)28-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+,29?/m0/s1

InChI Key

KUCBNJSCRJWDNK-BIESAPRGSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C

SMILES

CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C

synonyms

(2S,5R)-6,6-Dibromo-2β-(benzhydryloxycarbonyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-4-oxide

Origin of Product

United States

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